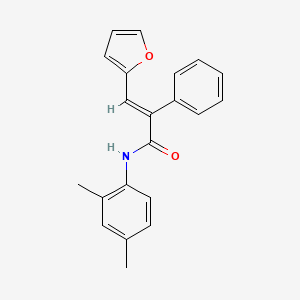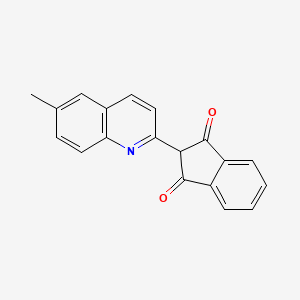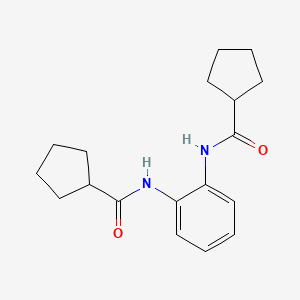![molecular formula C17H25NO2 B5781286 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine, also known as IPPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPPAM belongs to the class of piperidine compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has shown potential therapeutic applications in several scientific research studies. It has been found to exhibit analgesic properties and has been studied as a potential treatment for chronic pain. In addition, 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases such as arthritis. 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has also been studied for its potential use as a local anesthetic and has been found to be effective in reducing pain and inflammation in animal models.
Mecanismo De Acción
The mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine is not fully understood, but it is believed to act on the central nervous system by binding to and activating the mu-opioid receptor. This receptor is involved in the regulation of pain and is the target of several pain medications such as morphine and fentanyl. 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has been found to have a high affinity for the mu-opioid receptor and has been shown to produce analgesia in animal models.
Biochemical and Physiological Effects
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has been found to exhibit a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and produce local anesthesia. In addition, 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has been found to have a low potential for abuse and dependence, making it a potentially safer alternative to other opioid medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has several advantages for use in lab experiments. It is easy to synthesize and produces high yields of pure compound. In addition, 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine has a low potential for abuse and dependence, making it a safer alternative to other opioid medications. However, there are also limitations to the use of 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine. One area of research could focus on the development of new analogs of 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine with improved analgesic properties and reduced potential for abuse and dependence. In addition, further research is needed to fully understand the mechanism of action of 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine and its potential therapeutic applications. Finally, research could focus on the development of new delivery methods for 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine, such as transdermal patches or inhalation, to improve its efficacy and safety.
Métodos De Síntesis
The synthesis of 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine involves the reaction of 4-isopropylphenol with acetyl chloride in the presence of a base such as sodium hydroxide to form 4-isopropylphenyl acetate. The resulting compound is then reacted with 4-methylpiperidine in the presence of a catalyst such as palladium on carbon to yield 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine. This synthesis method has been reported in several scientific research studies and has been found to be effective in producing high yields of pure 1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine.
Propiedades
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)15-4-6-16(7-5-15)20-12-17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCARPVULLLNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)



![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
